molecular formula C14H22N2O2 B7888518 2,5-Bis(butylamino)cyclohexa-2,5-diene-1,4-dione CAS No. 1520-99-6

2,5-Bis(butylamino)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B7888518
CAS No.: 1520-99-6
M. Wt: 250.34 g/mol
InChI Key: DUZAFCNACLLQPK-UHFFFAOYSA-N
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Description

2,5-Bis(butylamino)cyclohexa-2,5-diene-1,4-dione is an organic compound belonging to the class of quinones Quinones are characterized by a six-membered aromatic ring with two ketone substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(butylamino)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2,5-dichlorocyclohexa-2,5-diene-1,4-dione with butylamine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This method offers advantages in terms of scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(butylamino)cyclohexa-2,5-diene-1,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding quinone derivative.

    Reduction: Reduction reactions can convert the quinone back to the hydroquinone form.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: The major product is the corresponding quinone derivative.

    Reduction: The major product is the hydroquinone form.

    Substitution: The major products depend on the nucleophile used but typically involve the replacement of the amino groups.

Scientific Research Applications

2,5-Bis(butylamino)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activity, including anticancer properties.

    Medicine: Research is ongoing into its potential use as a therapeutic agent.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2,5-Bis(butylamino)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. The molecular targets and pathways involved include the mitochondrial electron transport chain and various cellular antioxidant systems.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(phenylamino)cyclohexa-2,5-diene-1,4-dione: This compound has similar structural features but with phenyl groups instead of butyl groups.

    2,5-Bis(cyclohexylamino)cyclohexa-2,5-diene-1,4-dione: This compound has cyclohexyl groups instead of butyl groups.

Uniqueness

2,5-Bis(butylamino)cyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The butyl groups provide a balance between hydrophobicity and hydrophilicity, making the compound versatile for various applications.

Properties

IUPAC Name

2,5-bis(butylamino)cyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-3-5-7-15-11-9-14(18)12(10-13(11)17)16-8-6-4-2/h9-10,15-16H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZAFCNACLLQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=O)C(=CC1=O)NCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60283579
Record name 2,5-bis(butylamino)cyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1520-99-6
Record name MLS002639441
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32194
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-bis(butylamino)cyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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